1,2-Dibenzoylbenzene
Overview
Description
1,2-Dibenzoylbenzene, also known as 1,2-diphenyl-1,2-ethanedione, is an organic compound with the molecular formula C20H14O2. It is a white crystalline solid with a characteristic aromatic odor. This compound is used in various fields, including organic synthesis and materials science .
Scientific Research Applications
1,2-Dibenzoylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: It serves as a probe in studying singlet oxygen formation and other reactive oxygen species.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating oxidative stress-related diseases.
Industry: It is used in the production of polymers, resins, and other materials with specific properties
Safety and Hazards
1,2-Dibenzoylbenzene may cause eye and skin irritation. Ingestion may cause irritation of the digestive tract, and inhalation may cause respiratory tract irritation . It is recommended to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Mechanism of Action
Target of Action
1,2-Dibenzoylbenzene is an organic compound that primarily targets reactive oxygen species (ROS) such as singlet oxygen . These ROS play a crucial role in various biochemical reactions and cellular processes.
Mode of Action
The compound interacts with ROS, particularly singlet oxygen, through a photo-oxidation process . This interaction results in the formation of an endoperoxide, which subsequently decomposes to produce this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the generation and reaction of singlet oxygen . The compound’s interaction with singlet oxygen leads to changes in the fluorescence intensity of 1,3-diphenylisobenzofuran (DPBF), a marker of singlet oxygen .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound has a molecular weight of 28632, a density of 1165, a melting point of 144-147 °C, and a boiling point of 38869°C . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The interaction of this compound with singlet oxygen results in the formation of an endoperoxide, which subsequently decomposes to produce this compound . This process can be monitored by observing changes in the fluorescence intensity of DPBF .
Biochemical Analysis
Biochemical Properties
For instance, it has been reported that 1,2-Dibenzoylbenzene can be produced from the reaction of 1,3-diphenylisobenzofuran with singlet oxygen .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with singlet oxygen. In this reaction, this compound is formed as a product of the reaction between 1,3-diphenylisobenzofuran and singlet oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibenzoylbenzene can be synthesized through the acylation of benzene derivatives. One common method involves the reaction of benzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar acylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibenzoylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylisobenzofuran: A fluorescent molecule that reacts with singlet oxygen to form 1,2-dibenzoylbenzene.
Benzophenone: A similar compound used in organic synthesis and as a photoinitiator in polymer chemistry
Uniqueness
This compound is unique due to its specific reactivity towards singlet oxygen and its ability to form stable endoperoxides. This property makes it valuable in studying oxidative processes and developing materials with specific properties .
Properties
IUPAC Name |
(2-benzoylphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLABXSUFRIXFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151217 | |
Record name | 2-Benzoylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159-86-0 | |
Record name | 1,2-Dibenzoylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzoylbenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1159-86-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzoylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzoylbenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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